5-Bromo-6-butylpyridin-3-amine
Description
5-Bromo-6-butylpyridin-3-amine is a pyridine derivative featuring a bromine atom at position 5, a butyl group at position 6, and an amine group at position 2. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-6-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI Key |
ABYOEIHYVSWQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-butylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with butylboronic acid under palladium catalysis to form the desired product . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-6-butylpyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-butylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-butylpyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of 229.12 . While specific applications of 5-Bromo-6-butylpyridin-3-amine are not detailed in the provided search results, the broader use of related compounds such as 5-Bromo-6-methylpyridin-2-amine and pyridine derivatives offers insight into potential applications.
Pyridine Derivatives: Broad Applications
- Organic Synthesis Building Block Pyridine derivatives, including those with bromo substituents, serve as important building blocks in organic synthesis . They are utilized in the creation of various small molecules, which include pharmaceuticals, agrochemicals, and natural products .
- Pharmaceuticals Many pyridine derivatives have shown biological activity and are valuable in drug discovery . For instance, 5-Bromo-6-methylpyridin-2-amine is used in synthesizing cyclooxygenase-2 (COX-2) inhibitors and compounds with anti-cancer activity .
- Anti-Thrombolytic Activity Research indicates that novel pyridine derivatives synthesized via Suzuki cross-coupling reactions exhibit anti-thrombolytic activity . Certain compounds with specific halogen substitutions on the aryl ring demonstrate high activity in inhibiting clot formation in human blood .
- ** kinase Inhibitors** Indole derivatives, which may incorporate pyridine structures, have demonstrated activity as protein kinase inhibitors . These compounds can exhibit potent inhibitory activity against targets like EGFR and BRAFV600E, showing promise as anticancer agents .
Table of Pyridine Derivative Applications
Case Studies and Research Findings
- Anti-Thrombolytic Activity Study: A study involving Suzuki cross-coupling reactions with 5-bromo-2-methylpyridin-3-amine showed that specific pyridine derivatives exhibit anti-thrombolytic activity. For example, compound 2i displayed the highest anti-thrombolytic activity (31.61%), suggesting the influence of halogen groups on the aryl ring .
- ** kinase Inhibition Research:** Research on indole derivatives found that compound 15 exhibited superior EGFR inhibition (IC50 = 32 nM) compared to erlotinib (IC50 = 80 nM). This compound also demonstrated significant antiproliferative activity against cancer cell lines .
- D1 Receptor Agonist Studies: Structure-functional selectivity relationship (SFSR) studies have explored the impact of different substitutions on imidazopyridinyl and imidazopyrazinyl derivatives. Compound 17 displayed potent agonism in both G protein and β-arrestin2 assays, comparable to dopamine, indicating its potential in dopamine receptor-related therapies .
Mechanism of Action
The mechanism of action of 5-Bromo-6-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key analogs and their properties based on the evidence:
Hypothetical 5-Bromo-6-butylpyridin-3-amine :
- Molecular Formula : C₉H₁₃BrN₂
- Estimated Molar Mass : ~237.12 g/mol (butyl: +57.11 g/mol vs. methyl).
- Steric bulk may hinder nucleophilic substitution at position 5 compared to smaller substituents (e.g., Me, OMe) .
Biological Activity
5-Bromo-6-butylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C10H12BrN
Molecular Weight : 227.11 g/mol
CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of 5-Bromo-6-butylpyridin-3-amine can be attributed to its interaction with various biological targets. It is believed to function primarily as an enzyme inhibitor and receptor modulator. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of 5-Bromo-6-butylpyridin-3-amine showed significant cytotoxicity against prostate cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry assays.
- Findings : IC50 values were reported in the low micromolar range, indicating potent activity against cancer cells.
-
Antimicrobial Properties :
- Research indicated that 5-Bromo-6-butylpyridin-3-amine exhibited antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in inhibiting bacterial growth at concentrations as low as 10 µg/mL.
- Findings : Zone of inhibition assays confirmed the compound's effectiveness compared to standard antibiotics.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its ability to inhibit enzymes involved in drug metabolism and biosynthesis pathways. In vitro assays revealed that it effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism.
- Findings : The inhibition constants (Ki) were determined, providing insights into the compound's potential interactions with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
